Cephradine dihydrate
Overview
Description
Synthesis Analysis
The synthesis of cephradine involves the interaction with transition metal ions to form various complexes, suggesting its capability to behave as a monoanionic tridentate ligand. Studies have shown the formation of complexes such as [Fe(cephra)Cl2] and [M(cephra)Cl] (where M = Mn(II), Co(II), Ni(II), Cu(II), and Zn(II)), indicating cephradine's versatility in forming metal complexes (Anacona & Acosta, 2006). Additionally, computational redesign efforts have aimed to create biocatalysts for green chemistry, including the enzymatic synthesis of cephradine with high selectivity and yield, showcasing advances in its production for industrial significance (Jinwen et al., 2018).
Molecular Structure Analysis
Cephradine's molecular structure is characterized by its cephalosporin nucleus, which is crucial for its antibacterial activity. The alkaline degradation product of cephradine has been identified, highlighting its stability and reaction pathways under alkaline conditions (Cohen, Funke, & Puar, 1973). Additionally, the interaction of cephradine with cetyldimethylethylammonium bromide has been studied, providing insights into its molecular interactions and behavior in various conditions (Hossain & Hoque, 2013).
Chemical Reactions and Properties
The chemical reactions of cephradine have been explored, particularly its interaction with metals to form complexes that exhibit different antibacterial activities compared to the free ligand. These studies reveal cephradine's potential in the development of new antibacterial agents and its interaction with essential and trace elements in the human body (Sultana, Arayne, & Afzal, 2003). Additionally, the colorimetric determination of cephradine has been detailed, providing a method for its quantitative analysis in various applications (Kirschbaum, 1974).
Physical Properties Analysis
Research on cephradine's physical properties has focused on its crystalline forms and their dissolution patterns, indicating the significance of crystal form on its solubility and efficacy. The study of four crystal forms of cephradine showed differences in their dissolution rates, highlighting the impact of physical form on drug delivery (Sohn & Park, 2006).
Chemical Properties Analysis
Cephradine's chemical properties, including its antibacterial activity when forming metal complexes, have been examined to understand its therapeutic potential and interactions with metals. These complexes often show decreased antibacterial activity, which is crucial for assessing cephradine's efficacy in various forms and combinations (Sultana, Arayne, & Afzal, 2005).
Scientific Research Applications
Interaction with Other Substances
- Interaction with Mango Juice: A study investigated the interaction of cephradine with mango juice in simulated gastric juice. It was observed that there was no significant difference in the drug release curve at different pH levels, suggesting the stability of cephradine in various gastric conditions (Mallik, 2012).
- Interaction with Parenteral Formulations: Differential thermal analysis was used to study cephradine's interaction with various substances in parenteral formulations, indicating its compatibility and potential incompatibility with certain adjuvants (Jacobson & Gibbs, 1973).
Stability and Degradation
- Stability after Gamma Irradiation: Gamma irradiation of cephradine in dry state results in minimal degradation, suggesting the feasibility of radiation sterilization for this antibiotic (Jacobs, 1983).
- Alkaline Degradation Product: Cephradine yields a unique alkaline degradation product, which was identified and characterized, contributing to the understanding of its chemical stability (Cohen, Funke & Puar, 1973).
Bioequivalence and Pharmacokinetics
- Bioequivalence of Cephradine Capsules: A study evaluated the bioequivalence of two cephradine capsules, showing that they meet the criteria of bioequivalence, important for consistent therapeutic effects (Cho et al., 2002).
- Surfactant Sensitized Detection in Milk: A spectrofluorimetric method was developed for the determination of trace amounts of cephradine in milk samples, highlighting its potential for quality control in dairy products (Wen-lian, 2014).
Maternal-Fetal Transfer
- Transfer in Pregnancy: Research on the transfer of cephradine during pregnancy revealed that the antibiotic is rapidly transferred to the feto-placental unit after administration to the mother, important for understanding its safety and efficacy in pregnant women (Craft & Forster, 1978).
Analytical Methods
- High-Performance Liquid Chromatographic Method: A study focused on the quantitative analysis of cephradine using HPLC, which is crucial for ensuring the quality and consistency of this antibiotic in pharmaceutical formulations (AL-Salman, 2018).
Solubility and Pharmacodynamics
- Solubility as a Function of pH: The solubility of cephradine in water was studied as a function of pH, providing insights into its pharmacokinetic properties and formulation strategies (Sun, Jiang, Liu & Zhang, 2017).
Corrosion Inhibition
- Inhibitor for Copper in Saline Solution: Cephradine was investigated as a corrosion inhibitor for copper, demonstrating its potential application beyond its traditional use as an antibiotic (Tasić et al., 2018).
Environmental Impact and Treatment
- Treatment of Pharmaceutical Effluent: A study examined the treatment of effluent produced during the production of cephradine, contributing to environmental management and sustainability (Saravanane, Murthy & Krishnaiah, 2001).
properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.2H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);2*1H2/t10-,11-,15-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKDHIDYMXXJLI-OEDJVVDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974005 | |
Record name | 7-{[2-Amino-2-(cyclohexa-1,4-dien-1-yl)-1-hydroxyethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cephradine dihydrate | |
CAS RN |
31828-50-9, 58456-86-3 | |
Record name | Cephradine dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-{[2-Amino-2-(cyclohexa-1,4-dien-1-yl)-1-hydroxyethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(2-amino-2-(1,4-cyclohexadien-1-yl) acetamido)-3-methyl-8-oxo-, hydrate, D- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHRADINE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56PPJ9MMPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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